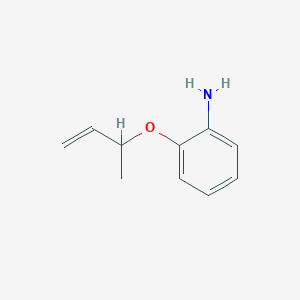
2-(3-Buten-2-yloxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Buten-2-yloxy)aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted with a 3-buten-2-yloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Buten-2-yloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of aniline with 3-buten-2-ol in the presence of a suitable base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also incorporate advanced purification techniques, such as distillation or chromatography, to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-(3-Buten-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
2-(3-Buten-2-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving aromatic amines.
Industry: Utilized in the production of dyes, pigments, and polymers.
作用機序
The mechanism of action of 2-(3-Buten-2-yloxy)aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic nature allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and binding properties.
類似化合物との比較
Similar Compounds
3-(Butan-2-yloxy)aniline: Similar in structure but with a butan-2-yloxy group instead of a 3-buten-2-yloxy group.
2-(Prop-2-yn-1-yloxy)aniline: Contains a prop-2-yn-1-yloxy group, leading to different reactivity and applications.
4-(Pent-2-yn-1-yloxy)quinolin-3-amine: Another related compound with a different substitution pattern.
Uniqueness
2-(3-Buten-2-yloxy)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
468084-46-0 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
2-but-3-en-2-yloxyaniline |
InChI |
InChI=1S/C10H13NO/c1-3-8(2)12-10-7-5-4-6-9(10)11/h3-8H,1,11H2,2H3 |
InChIキー |
YHPDSSJEATUVJQ-UHFFFAOYSA-N |
正規SMILES |
CC(C=C)OC1=CC=CC=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


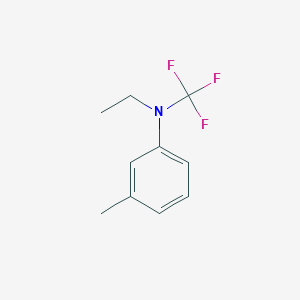
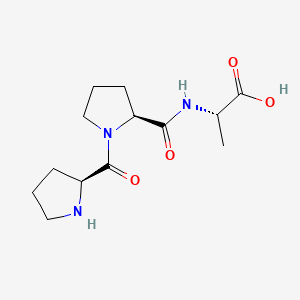
![5-Ethyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13968951.png)
![1-Butyl-1-[2-(triethylgermyl)ethyl]germolane](/img/structure/B13968955.png)
![7-[(1R)-2-Azido-1-hydroxyethyl]-4-(benzyloxy)-1,3-benzothiazol-2(3H)-one](/img/structure/B13968963.png)
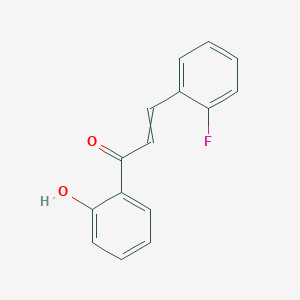
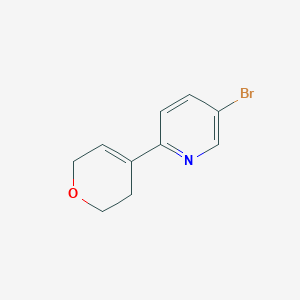
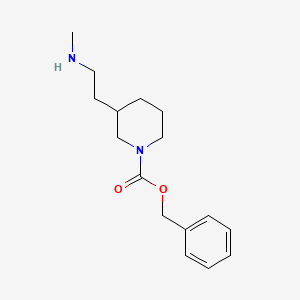
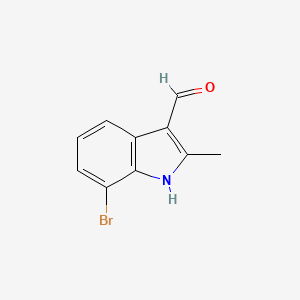
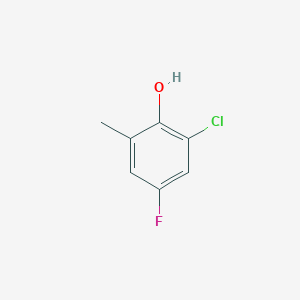

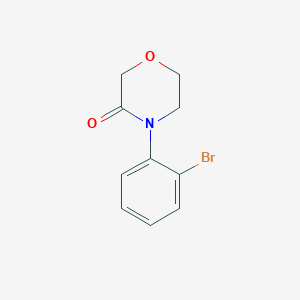
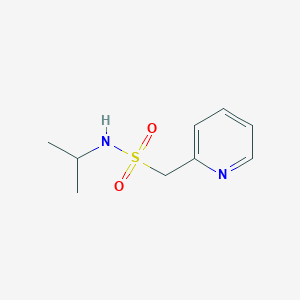
![Benzyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13969010.png)
